molecular formula C11H9FN2O2 B14774168 4-fluoro-3-(1-methyl-1H-pyrazol-4-yl)benzoic acid

4-fluoro-3-(1-methyl-1H-pyrazol-4-yl)benzoic acid

Cat. No.: B14774168
M. Wt: 220.20 g/mol
InChI Key: XLFUTHGDFANICH-UHFFFAOYSA-N
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Description

4-Fluoro-3-(1-methyl-1H-pyrazol-4-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a fluoro group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-3-(1-methyl-1H-pyrazol-4-yl)benzoic acid typically involves a multi-step process. One common method starts with the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to form 4-bromo-1H-pyrazole. This intermediate is then subjected to a palladium-catalyzed coupling reaction with benzoic acid to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-(1-methyl-1H-pyrazol-4-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-Fluoro-3-(1-methyl-1H-pyrazol-4-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-3-(1-methyl-1H-pyrazol-4-yl)benzoic acid involves its interaction with specific molecular targets. The fluoro group and pyrazole ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 4-(1H-Pyrazol-4-yl)benzoic acid
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides
  • 4-(4,5-Dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide

Uniqueness: 4-Fluoro-3-(1-methyl-1H-pyrazol-4-yl)benzoic acid is unique due to the presence of both a fluoro group and a pyrazole ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, distinguishing it from other similar molecules .

Properties

Molecular Formula

C11H9FN2O2

Molecular Weight

220.20 g/mol

IUPAC Name

4-fluoro-3-(1-methylpyrazol-4-yl)benzoic acid

InChI

InChI=1S/C11H9FN2O2/c1-14-6-8(5-13-14)9-4-7(11(15)16)2-3-10(9)12/h2-6H,1H3,(H,15,16)

InChI Key

XLFUTHGDFANICH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC(=C2)C(=O)O)F

Origin of Product

United States

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